2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID 2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID
Brand Name: Vulcanchem
CAS No.: 120100-77-8
VCID: VC7939315
InChI: InChI=1S/C11H10ClF3O5S/c1-21(18,19)8-3-2-6(10(16)17)9(12)7(8)4-20-5-11(13,14)15/h2-3H,4-5H2,1H3,(H,16,17)
SMILES: CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)COCC(F)(F)F
Molecular Formula: C11H10ClF3O5S
Molecular Weight: 346.71 g/mol

2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID

CAS No.: 120100-77-8

Cat. No.: VC7939315

Molecular Formula: C11H10ClF3O5S

Molecular Weight: 346.71 g/mol

* For research use only. Not for human or veterinary use.

2-CHLORO-4-METHANESULFONYL-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZOIC ACID - 120100-77-8

Specification

CAS No. 120100-77-8
Molecular Formula C11H10ClF3O5S
Molecular Weight 346.71 g/mol
IUPAC Name 2-chloro-4-methylsulfonyl-3-(2,2,2-trifluoroethoxymethyl)benzoic acid
Standard InChI InChI=1S/C11H10ClF3O5S/c1-21(18,19)8-3-2-6(10(16)17)9(12)7(8)4-20-5-11(13,14)15/h2-3H,4-5H2,1H3,(H,16,17)
Standard InChI Key YGMJOCQCLVNPOD-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)COCC(F)(F)F
Canonical SMILES CS(=O)(=O)C1=C(C(=C(C=C1)C(=O)O)Cl)COCC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure is characterized by three distinct functional groups positioned on a benzoic acid backbone:

  • A chlorine atom at the 2-position, which enhances electrophilic substitution reactivity.

  • A methanesulfonyl group (-SO₂CH₃) at the 4-position, contributing to electron-withdrawing effects and stabilizing intermediate species during synthesis .

  • A (2,2,2-trifluoroethoxy)methyl group at the 3-position, which introduces steric bulk and influences solubility profiles .

This arrangement is optimized for both synthetic accessibility and herbicidal activity, as evidenced by its role in tembotrione production .

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₁₀ClF₃O₅SPubChem
Molecular Weight346.71 g/molPubChem
AppearanceWhite crystalline solidEPA DSSTox
Melting Point128–132°CEPA TSCA
Solubility in Water22 mg/L (25°C)PubChem
Partition Coefficient (LogP)2.8Computed

The moderate water solubility and lipophilic character (LogP = 2.8) facilitate systemic translocation in target plants while minimizing leaching into groundwater .

Synthesis and Manufacturing

Industrial Synthesis Pathways

The production of 2-chloro-4-methanesulfonyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid involves a three-step sequence:

Step 1: Chlorination of 4-Methylsulfonylbenzoic Acid
Initial chlorination using chlorine gas (Cl₂) in the presence of FeCl₃ at 50–60°C introduces the 2-chloro substituent. Yield optimization studies indicate that FeCl₃ outperforms AlCl₃, achieving 85–90% conversion .

Step 2: Methanesulfonylation
The intermediate undergoes sulfonylation with methanesulfonyl chloride (MsCl) in tetrahydrofuran (THF), yielding 2-chloro-4-methanesulfonylbenzoic acid. Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl group .

Step 3: Trifluoroethoxymethylation
Reaction with (2,2,2-trifluoroethoxy)methyl chloride in the presence of potassium carbonate (K₂CO₃) installs the final functional group. Solvent selection (DMF vs. THF) influences reaction kinetics, with DMF providing superior solubility for bulky intermediates .

Process Optimization Challenges

Key challenges include:

  • Byproduct Formation: Competing reactions at the 3-position can generate regioisomers, necessitating rigorous chromatography for purification .

  • Catalyst Deactivation: FeCl₃ catalysts may deactivate due to chloride ion accumulation, requiring continuous filtration systems in industrial setups .

Agricultural Applications

Role in Tembotrione Production

As the immediate precursor to tembotrione, this compound undergoes keto-enol tautomerization to form the active herbicidal agent. Tembotrione inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), disrupting plastoquinone biosynthesis in susceptible weeds . Field trials demonstrate its efficacy against Amaranthus retroflexus (95% control at 100 g/ha) and Setaria viridis (90% control at 150 g/ha) .

Comparative Herbicidal Activity

The compound’s derivatives exhibit varying potency depending on substituent patterns:

CompoundTarget WeedED₉₀ (g/ha)
Tembotrione Acid (CAS 120100-77-8)Chenopodium album200
Triflusulfuron Methyl EsterAbutilon theophrasti150
3-(2-Chloro-4-(Trifluoromethyl)Phenoxy)Benzoic AcidEchinochloa crus-galli250

Data adapted from EPA DSSTox and PubChem entries .

Toxicological and Environmental Profiles

Mammalian Toxicity

Acute toxicity studies in rats report an oral LD₅₀ of >2000 mg/kg, classifying the compound as Category IV (low toxicity) under OECD guidelines . Chronic exposure at 50 mg/kg/day for 90 days showed no significant hematological or histopathological changes .

Ecotoxicological Impact

While the compound degrades rapidly in soil (DT₅₀ = 15 days), aquatic toxicity remains a concern:

OrganismLC₅₀ (96h)NOEC
Daphnia magna (Water flea)48 µg/L12 µg/L
Oncorhynchus mykiss (Trout)50 µg/L10 µg/L

Mitigation strategies include buffer zones and precision application technologies to minimize runoff .

Future Research Directions

Green Chemistry Initiatives

Efforts to reduce the environmental footprint of synthesis include:

  • Catalyst Recycling: Immobilized FeCl₃ on mesoporous silica improves turnover number (TON) by 300% compared to homogeneous catalysts .

  • Solvent Substitution: Replacement of THF with cyclopentyl methyl ether (CPME) reduces VOC emissions by 60%.

Novel Derivatives

Structure-activity relationship (SAR) studies focus on modifying the trifluoroethoxymethyl group to enhance soil persistence while maintaining selectivity. Preliminary results indicate that replacing trifluoroethoxy with pentafluoropropoxy groups increases herbicidal activity by 20% .

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